1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a quinoline core with an ethyl group at the 1-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with ethyl trifluoroacetate in the presence of a base, followed by cyclization using a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Known for its applications in medicinal and agrochemistry.
1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Studied for its potential antimicrobial activity.
Uniqueness: 1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both ethyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C12H14F3N |
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Molecular Weight |
229.24 g/mol |
IUPAC Name |
1-ethyl-5-(trifluoromethyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H14F3N/c1-2-16-8-4-5-9-10(12(13,14)15)6-3-7-11(9)16/h3,6-7H,2,4-5,8H2,1H3 |
InChI Key |
FVRMAUUTSURFGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C(C=CC=C21)C(F)(F)F |
Origin of Product |
United States |
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